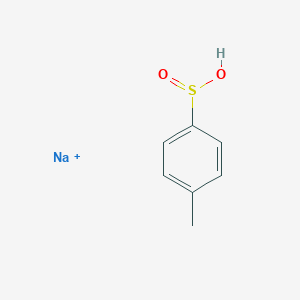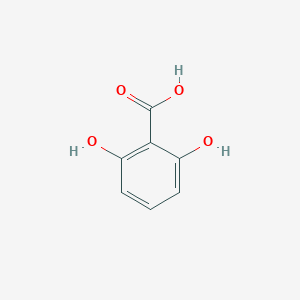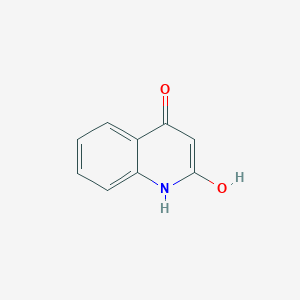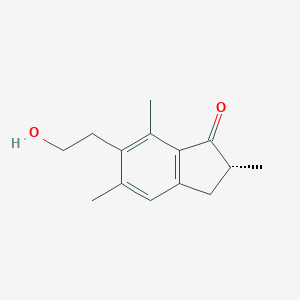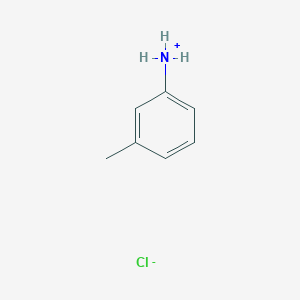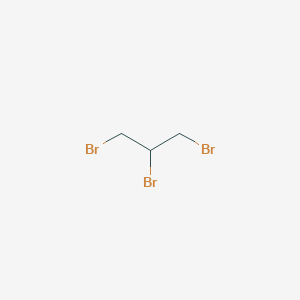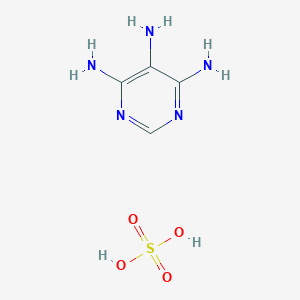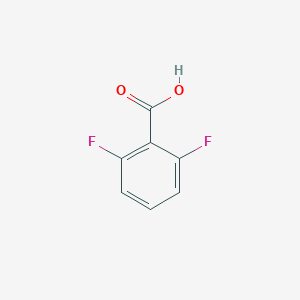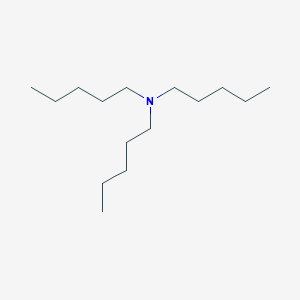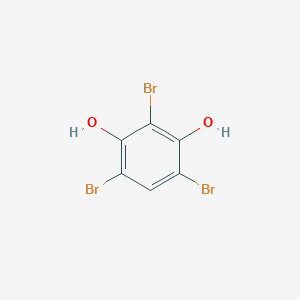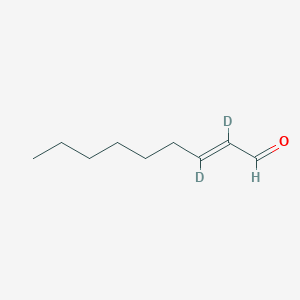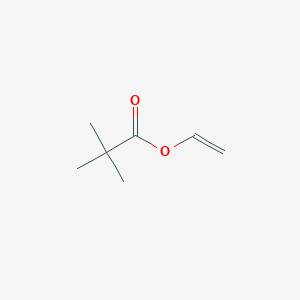
Pivalate de vinyle
Vue d'ensemble
Description
Vinyl pivalate, also known as 3-methyl-2-butene-1-ol, is a chemical compound that has a wide range of uses in the scientific research field. It is a colorless liquid with a faint, sweet smell and is soluble in organic solvents such as ethanol and acetone. Vinyl pivalate has a boiling point of 125°C and a melting point of -87°C. It is a highly reactive compound and is used in the synthesis of various compounds and materials.
Applications De Recherche Scientifique
Synthèse de polymères et solubilité du CO2
Le pivalate de vinyle (VPi) est utilisé dans la synthèse d'homopolymères et de copolymères, en particulier pour créer des polymères à haute solubilité dans le dioxyde de carbone (CO2). Ceci est important pour le développement de techniques de traitement des polymères respectueuses de l'environnement qui évitent l'utilisation de matériaux fluorés ou à base de siloxane .
Revêtements omniphobes
Le VPi est un composant dans la création de revêtements omniphobes, qui sont résistants à la fois à l'eau et à l'huile. Ces revêtements ont une large gamme d'applications potentielles, notamment dans les matériaux qui nécessitent une résistance à diverses substances .
Préparation de copolymères séquencés
Le monomère est utilisé dans la préparation de l'acétate de polyvinyle (PVA) et a été impliqué dans la synthèse de copolymères séquencés microphase séparés de PVAc et de PVPi utilisant le processus MADIX .
Applications biomédicales
Des recherches sont en cours pour concevoir du poly(this compound) magnétique pour des applications biomédicales. Cela comprend la synthèse, la caractérisation et l'évaluation de la cytotoxicité dans divers types de cellules, ce qui pourrait conduire à de nouveaux matériaux et dispositifs médicaux .
Mécanisme D'action
Target of Action
Vinyl pivalate is primarily used as a stabilizer in the polymerization process . Its primary targets are the polymer particles that are formed during the polymerization process .
Mode of Action
Vinyl pivalate interacts with its targets by stabilizing the polymer particles during the polymerization process . It is synthesized via RAFT polymerisation and used as a hydrocarbon stabilizer in dispersion polymerisations . The effectiveness of vinyl pivalate as a stabilizer is determined by its solubility and stabilizing ability .
Biochemical Pathways
Vinyl pivalate affects the polymerization pathway . It is involved in the dispersion polymerisation of N-vinyl pyrrolidone . The RAFT end-group incorporated into the stabilizer is completely removed using radical-induced reduction to produce a hydrogen-capped stabilizer .
Pharmacokinetics
The solubility of vinyl pivalate in scCO2 decreases with an increase in the molecular weight of the stabilizer .
Result of Action
The result of vinyl pivalate’s action is the production of high yields of free-flowing powder polymers composed of uniform, spherical particles . The stabilizer effect upon the microparticle morphology of the polymer product is primarily gauged using Scanning Electron Microscopy (SEM) .
Action Environment
The action of vinyl pivalate is influenced by the environment in which it is used. Specifically, the use of supercritical carbon dioxide (scCO2) as a solvent for polymerization has been found to be crucial . scCO2 is an environmentally acceptable, inexpensive solvent that leaves no solvent residues . It is relatively non-toxic, non-flammable, and is inert towards reactive compounds including radicals .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Vinyl pivalate plays a role in biochemical reactions, particularly in the formation of polymers. It has been used in the synthesis of copolymers via radical polymerization . These copolymers have been characterized by their molecular weight and a range of comonomer ratios
Molecular Mechanism
The molecular mechanism of vinyl pivalate primarily involves its role in the formation of polymers. It is used in the synthesis of copolymers via radical polymerization . The process involves the reaction of vinyl pivalate with other monomers, leading to the formation of copolymers
Temporal Effects in Laboratory Settings
In laboratory settings, vinyl pivalate has been used in the synthesis of copolymers
Propriétés
IUPAC Name |
ethenyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBDDIKWLELPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26715-88-8 | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26715-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30883969 | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-92-2 | |
| Record name | Vinyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2,2-dimethyl-, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE2QZI7C0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


